molecular formula C19H18N4O3S B2997753 N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-29-1

N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No. B2997753
CAS RN: 1028685-29-1
M. Wt: 382.44
InChI Key: PZWCDAZLZVJKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Evaluation

Researchers have developed novel series of compounds based on the 4(3H)-quinazolinone scaffolds, demonstrating extensive antitumor efficiency across various cell lines, including renal and lung cancer cell lines. This work highlights the potential of quinazolinone derivatives in cancer research, offering a foundation for developing new anticancer agents (Mohamed et al., 2016).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized from visnagenone or khellinone, showing significant growth inhibition of both bacteria and fungi. These findings suggest the compound's utility in exploring new antimicrobial agents, addressing the increasing need for novel therapies against resistant strains (Abu‐Hashem, 2018).

Antiviral and Antimalarial Applications

Another study describes the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, which displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests a potential avenue for developing new antiviral agents using quinazolinone derivatives (Luo et al., 2012).

Enzyme Inhibition for Targeted Cancer Therapy

The development of N-[4-[2-propyn-1-yl[(6S)-4,6,7,8-tetrahydro-2-(hydroxymethyl)-4-oxo-3H-cyclopenta[g]quinazolin-6-yl]amino]benzoyl]-l-γ-glutamyl-D-glutamic acid, a thymidylate synthase inhibitor, targets tumor cells with potential efficacy and lower toxicity. This highlights the compound's role in enzyme inhibition and targeted cancer therapy (Tochowicz et al., 2013).

Eco-friendly Synthesis Approaches

Research also includes eco-friendly synthesis approaches for quinazolinone derivatives, demonstrating the scientific community's interest in sustainable methods for producing these compounds (Yadav et al., 2013).

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-11-6-7-12(26-11)10-20-16(24)9-8-15-18(25)23-17(21-15)13-4-2-3-5-14(13)22-19(23)27/h2-7,15,21H,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSYBTGLZJXYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methyl-2-furyl)methyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

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